molecular formula C13H18N2 B12703873 7-Methyl-alpha-ethyltryptamine CAS No. 13712-80-6

7-Methyl-alpha-ethyltryptamine

Cat. No.: B12703873
CAS No.: 13712-80-6
M. Wt: 202.30 g/mol
InChI Key: NBLFITFQOPGXLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-α-ethyltryptamine involves several steps, starting from the appropriate indole derivative. The key steps include:

    Alkylation: The indole derivative is alkylated to introduce the ethyl group at the α-position.

    Methylation: The methyl group is introduced at the 7-position of the indole ring.

    Amine Formation: The final step involves the formation of the amine group at the 2-position of the butan-2-amine chain.

Industrial Production Methods

Industrial production of 7-Methyl-α-ethyltryptamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-α-ethyltryptamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution can introduce halogenated derivatives.

Scientific Research Applications

7-Methyl-α-ethyltryptamine has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of tryptamine derivatives.

    Biology: The compound is studied for its effects on serotonin release and monoamine oxidase inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of other complex organic compounds and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

7-Methyl-α-ethyltryptamine is unique due to its high potency as a serotonin releasing agent and monoamine oxidase inhibitor. Similar compounds include:

  • 4-Methyl-α-ethyltryptamine
  • 5-Fluoro-α-methyltryptamine
  • 5-Fluoro-α-ethyltryptamine
  • 7-Methyl-DMT
  • 7-Chloro-AMT

These compounds share similar pharmacological profiles but differ in their potency and specific effects on serotonin release and monoamine oxidase inhibition.

Properties

CAS No.

13712-80-6

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(7-methyl-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-13-9(2)5-4-6-12(10)13/h4-6,8,11,15H,3,7,14H2,1-2H3

InChI Key

NBLFITFQOPGXLS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CNC2=C(C=CC=C12)C)N

Origin of Product

United States

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